tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C17H27BN2O5 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (CAS No. 1105675-61-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy in various biological assays.
- Molecular Formula : C17H27BN2O5
- Molecular Weight : 350.22 g/mol
- CAS Number : 1105675-61-3
The biological activity of tert-butyl carbamates often involves interactions with specific biological targets such as enzymes or receptors. The presence of the dioxaborolane moiety suggests potential interactions with biological nucleophiles and may influence the compound's pharmacokinetics and bioavailability.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β and IKK-β. These kinases are critical in various signaling pathways related to cancer and neurodegeneration .
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often assessed using assays like MTT or PrestoBlue™ to determine cell viability across different concentrations .
- Anti-inflammatory Effects : Some studies have reported that related compounds can significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells, suggesting a potential role in neuroinflammation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Kinase Inhibition | Inhibits GSK-3β and IKK-β | |
Cytotoxicity | Reduced cell viability in cancer lines | |
Anti-inflammatory | Decreased NO and IL-6 levels |
Case Study: GSK-3β Inhibition
In a study examining the inhibitory effects on GSK-3β, several derivatives were tested for their IC50 values. The most potent inhibitors exhibited IC50 values ranging from 10 to 1314 nM. This highlights the structure–activity relationship (SAR) where modifications to the carbamate moiety can significantly enhance potency .
Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds showed varying degrees of toxicity with some maintaining cell viability at concentrations up to 10 µM, while others exhibited significant cytotoxicity at lower concentrations .
Properties
IUPAC Name |
tert-butyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-19-10-12(22-8)13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZCWXDCKVKEMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2NC(=O)OC(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673828 |
Source
|
Record name | tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-61-3 |
Source
|
Record name | 1,1-Dimethylethyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.